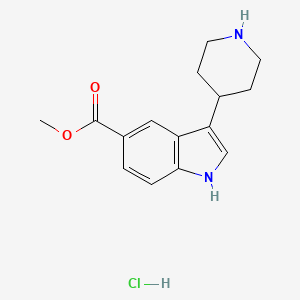

Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate hydrochloride

Descripción

Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This compound specifically features a piperidin-4-yl group attached to the indole ring, which can influence its chemical behavior and biological activity.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 1H-indole-5-carboxylate and piperidine.

Reaction Steps:

Conditions: The reactions are usually carried out under anhydrous conditions, using aprotic solvents like dichloromethane or dimethylformamide (DMF). The temperature and reaction time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods:

Scale-Up: The synthesis process is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and potency.

Types of Reactions:

Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.

Substitution: Substitution reactions are common, where different groups can replace the hydrogen atoms on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or halides are used in substitution reactions.

Major Products Formed:

Oxidation Products: Oxidized indole derivatives, such as indole-5-carboxylic acid.

Reduction Products: Reduced indole derivatives, such as indole-5-methanol.

Substitution Products: Substituted indole derivatives, such as N-alkylated indoles.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

methyl 3-piperidin-4-yl-1H-indole-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2.ClH/c1-19-15(18)11-2-3-14-12(8-11)13(9-17-14)10-4-6-16-7-5-10;/h2-3,8-10,16-17H,4-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCYCCQPMSCFJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=C2C3CCNCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126163-24-2 | |

| Record name | methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to interact with biological targets makes it a candidate for developing innovative treatments for conditions such as depression, anxiety, and neurodegenerative diseases .

Neuroscience Research

In neuroscience, this compound is utilized to study receptor interactions within the brain. Research involving this compound helps elucidate mechanisms of action for potential therapeutic agents aimed at mental health disorders. By understanding these interactions, researchers can develop more effective treatments that modulate neurotransmitter systems .

Drug Formulation

The hydrochloride salt form of methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate enhances its solubility, facilitating its incorporation into drug delivery systems. This characteristic is vital for improving patient compliance and ensuring effective dosing regimens in clinical settings .

Biochemical Assays

This compound is employed in biochemical assays to evaluate the efficacy of new pharmaceutical candidates. By providing valuable data during drug discovery processes, it aids researchers in identifying promising compounds for further development .

Medicinal Chemistry

Medicinal chemists utilize this compound as a tool for designing and optimizing new therapeutic agents. Its structural properties allow for modifications that can enhance biological activity or reduce side effects, making it an essential compound in drug design strategies .

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |

| Neuroscience Research | Studies receptor interactions to understand mechanisms of action for mental health treatments |

| Drug Formulation | Enhances solubility for effective drug delivery systems |

| Biochemical Assays | Evaluates efficacy of new compounds in drug discovery processes |

| Medicinal Chemistry | Tool for designing and optimizing therapeutic agents |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

- Neuropharmacological Studies : Research has shown that derivatives of methyl 3-(piperidin-4-yl)-1H-indole can exhibit significant activity against various neurological targets, suggesting their utility in treating conditions like Alzheimer's disease .

- Antimicrobial Activity : Investigations into related indole derivatives have demonstrated promising antibacterial properties, indicating that modifications to the piperidine structure can enhance efficacy against specific bacterial strains .

Mecanismo De Acción

The exact mechanism of action of Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate hydrochloride is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, influencing various biological pathways. The piperidin-4-yl group may enhance the compound's ability to bind to these targets, leading to its biological effects.

Comparación Con Compuestos Similares

Methyl 3-(piperidin-4-yl)propanoate hydrochloride: This compound is structurally similar but lacks the indole ring, leading to different chemical properties and biological activities.

Imatinib: A well-known therapeutic agent used to treat leukemia, which also contains a piperidine derivative.

Uniqueness: Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate hydrochloride is unique due to its indole structure, which imparts distinct biological activities compared to other piperidine derivatives.

Actividad Biológica

Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C14H18N2O2·HCl

- Molecular Weight : Approximately 258.32 g/mol

- Structure : The compound features an indole structure, characterized by a fused benzene and pyrrole ring, with a piperidine group at the 3-position and a carboxylate group at the 5-position. This configuration enhances its pharmacological properties and solubility.

Research indicates that methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate functions primarily as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. These enzymes play a crucial role in drug metabolism, suggesting that this compound could influence the pharmacokinetics of co-administered drugs, which is vital for drug design and therapeutic applications .

Neuropharmacological Effects

The compound has shown promise in neuropharmacology, particularly through its interactions with neurotransmitter systems. Its ability to inhibit cytochrome P450 enzymes may also extend to modulating neurotransmitter levels, which can affect mood and cognitive functions.

Antitumor Activity

There is emerging evidence suggesting that methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate may possess antitumor properties. Similar compounds have demonstrated antiproliferative effects against various cancer cell lines. For instance, derivatives of indole structures have been reported to exhibit significant activity against pancreatic (Panc-1), breast (MCF-7), and epithelial (A-549) cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Cytochrome P450 Inhibition :

- A study indicated that methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate acts as a potent inhibitor of CYP2D6, which is critical in the metabolism of many drugs. This inhibition can lead to increased plasma concentrations of co-administered medications, necessitating careful monitoring in clinical settings.

-

Antiproliferative Effects :

- In vitro studies have shown that analogs of this compound exhibit GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 42 nM against various cancer cell lines. Notably, one derivative was found to outperform erlotinib, a standard treatment for certain cancers .

- Structure–Activity Relationships :

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 3-(piperidin-3-yl)-1H-indole-6-carboxylate | Structure | Different piperidine position; potential variations in biological activity. |

| 5-Methyl-3-piperidin-4-yl-1H-indole hydrochloride | Structure | Hydrochloride salt form; may exhibit different solubility profiles. |

| 2-Methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole | Structure | Enhanced antitumor activity; different substituents lead to varied pharmacological profiles. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate hydrochloride, and how are reaction conditions optimized?

- Synthesis : A common approach involves coupling piperidine derivatives with indole-carboxylate precursors. For example, piperidin-4-amine may react with a pre-functionalized indole ester under acidic conditions. Key steps include protecting group strategies (e.g., Boc protection for amines) and deprotection using HCl to yield the hydrochloride salt .

- Optimization : Reaction parameters like temperature (e.g., 60–80°C for 12–24 hours), solvent choice (e.g., DMF or THF), and stoichiometric ratios of reagents are critical. Monitoring via TLC and HPLC ensures intermediate purity .

Q. Which analytical techniques are essential for characterizing this compound, and how are structural ambiguities resolved?

- Characterization :

- NMR : 1H/13C NMR confirms the indole core (e.g., aromatic protons at δ 7.2–8.0 ppm) and piperidine integration (e.g., multiplet signals for piperidinyl protons at δ 2.5–3.5 ppm) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+ = calculated for C16H20ClN2O2: 315.11) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

- Solubility : Typically soluble in polar aprotic solvents (DMSO, DMF) but limited in aqueous buffers. Pre-formulation studies may use co-solvents (e.g., 10% DMSO in PBS) for biological testing .

- Stability : Hydrochloride salts generally exhibit improved stability under refrigeration (2–8°C), but hygroscopicity requires desiccant storage .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data across studies involving this compound?

- Methodological Solutions :

- Dose-Response Validation : Ensure assays (e.g., enzyme inhibition, receptor binding) use standardized concentrations (e.g., 1 nM–100 µM) and include positive controls (e.g., known GPCR ligands) .

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and cell-based functional assays (e.g., cAMP modulation) .

Q. What strategies are effective for modifying the indole-piperidine scaffold to enhance target selectivity?

- Structural Modifications :

- Piperidine Substitution : Introducing methyl or aryl groups at the piperidine nitrogen alters steric/electronic profiles, impacting receptor binding .

- Indole Functionalization : Adding sulfonamide or halogen groups at the 5-position can improve metabolic stability and affinity for CNS targets .

- Computational Guidance : Molecular docking (e.g., using AutoDock Vina) predicts interactions with GPCRs or kinases, guiding rational design .

Q. How can researchers elucidate the compound’s mechanism of action when interacting with multiple biological targets?

- Target Deconvolution :

- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .

- CRISPR Screening : Genome-wide knockout libraries identify genes whose loss abolishes compound activity, pinpointing primary targets .

- Pathway Analysis : Transcriptomic profiling (RNA-seq) post-treatment reveals downstream signaling pathways (e.g., MAPK, PI3K-AKT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.